molecular formula C10H13ClN2O2 B031455 4-(Boc-amino)-2-chloropyridine CAS No. 234108-73-7

4-(Boc-amino)-2-chloropyridine

Cat. No. B031455
CAS RN: 234108-73-7
M. Wt: 228.67 g/mol
InChI Key: SJCKHLJWAXGPGT-UHFFFAOYSA-N
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Description

The Boc group (tert-butoxycarbonyl) is a protective group often used in organic synthesis . It’s used to protect amine groups during chemical reactions, particularly in the synthesis of peptides . The Boc group can be added to the amine group of a molecule to prevent it from reacting, then removed afterwards to yield the original amine .


Synthesis Analysis

The Boc group is typically introduced to a molecule using a reagent like di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran .


Molecular Structure Analysis

The Boc group consists of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to a tert-butyl group (C(CH3)3) . When attached to an amine, it forms a carbamate .


Chemical Reactions Analysis

The Boc group can be removed (deprotected) under mildly acidic conditions . This is often done using trifluoroacetic acid . The Boc group is stable under basic conditions and towards nucleophiles, which makes it useful in multi-step synthesis procedures .


Physical And Chemical Properties Analysis

The physical and chemical properties of a Boc-protected compound would depend on the specific compound . Generally, Boc-protected amines are stable solids that can be stored at room temperature .

Mechanism of Action

Target of Action

Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

The mode of action of 4-(Boc-amino)-2-chloropyridine involves the Boc (tert-butoxycarbonyl) group, which is commonly used in organic synthesis as a protecting group for amines . The Boc group can be introduced to the amino function of a compound, providing protection during synthesis and can be removed under acidic conditions . This property allows for selective reactions to occur at other functional groups in the molecule without affecting the protected amine .

Biochemical Pathways

Pyridine and its derivatives are key structures in many pharmaceuticals and natural products, playing crucial roles in several biological pathways .

Pharmacokinetics

The boc group is known to improve the lipophilicity of compounds, which can enhance cellular absorption and distribution . The metabolism and excretion of this compound would likely depend on the specific biological system in which it is used.

Result of Action

The compound’s boc group plays a pivotal role in the synthesis of multifunctional targets, particularly in the context of peptide synthesis . The introduction and subsequent removal of the Boc group allow for the selective modification of compounds, which can lead to various molecular and cellular effects depending on the specific targets and biological systems involved .

Action Environment

The action, efficacy, and stability of 4-(Boc-amino)-2-chloropyridine can be influenced by various environmental factors. For instance, the Boc group can be removed under acidic conditions, which means that the pH of the environment can affect the compound’s action . Additionally, the compound’s stability and reactivity can be influenced by factors such as temperature and the presence of other reactive species .

Safety and Hazards

Safety data sheets for Boc-protected compounds typically indicate that they may cause skin and eye irritation, and may be harmful if inhaled . Appropriate personal protective equipment should be worn when handling these compounds .

Future Directions

Boc-protected amines are widely used in the synthesis of pharmaceuticals and biologically active molecules . As such, research into more efficient methods for Boc protection and deprotection, as well as the synthesis of new Boc-protected compounds, is ongoing .

properties

IUPAC Name

tert-butyl N-(2-chloropyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCKHLJWAXGPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618905
Record name tert-Butyl (2-chloropyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Boc-amino)-2-chloropyridine

CAS RN

234108-73-7
Record name tert-Butyl (2-chloropyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-chloropyridin-4-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.69 g (7.78 mmol, 1 eq) of tert-butyl dicarbonate dissolved in 50 ml of dichloromethane, in the presence of 95 mg of dimethylaminopyridine, are added to a solution of 1 g (7.78 mmol, 1 eq) of 4-amino-2-chloropyridine in 30 mL of dichloromethane in the presence of 1.19 mL (1.19 mmol, 1.1 eq) of triethylamine. The reaction mixture is stirred overnight at room temperature. The reaction is stopped by adding 100 ml of water and is then extracted with dichloromethane. The organic phases are combined and dried over sodium sulfate. The solvents are evaporated off and the residue is then chromatographed on silica gel (70/30 to 50/50 heptane/ethyl acetate). The oil obtained is crystallized from pentane. 1.40 g of tert-butyl (2-chloropyrid-4-yl)carbamate are obtained. Yield=80%.
Name
tert-butyl dicarbonate
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.19 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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